molecular formula C16H23N3O3 B15194113 Phenobarbital diethylamine CAS No. 24573-29-3

Phenobarbital diethylamine

Cat. No.: B15194113
CAS No.: 24573-29-3
M. Wt: 305.37 g/mol
InChI Key: HRIVMPCILUGJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenobarbital diethylamine is a chemical complex of phenobarbital and diethylamine. Phenobarbital is a barbiturate that functions as a non-selective central nervous system depressant . Its primary mechanism of action is via positive allosteric modulation of the GABA-A receptor. By binding to the receptor, phenobarbital increases the duration of time that the associated chloride channels are open, facilitating a sustained influx of chloride ions into the neuron . This action hyperpolarizes the cell membrane, elevates the action potential threshold, and reduces neuronal excitability, which is the basis for its antiseizure and sedative effects . Direct blockade of excitatory glutamate receptors is also believed to contribute to its overall effect . The diethylamine component is a common secondary amine used in chemical synthesis . Researchers may utilize this complex to study the pharmacokinetics, metabolic pathways, and stability of barbiturate compounds. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

24573-29-3

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

N-ethylethanamine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H12N2O3.C4H11N/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-3-5-4-2/h3-7H,2H2,1H3,(H2,13,14,15,16,17);5H,3-4H2,1-2H3

InChI Key

HRIVMPCILUGJNH-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCNCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenobarbital diethylamine can be synthesized through the reaction of phenobarbital with diethylamine. The preparation involves the condensation of phenobarbital with diethylamine in the presence of a suitable solvent such as anhydrous benzene, toluene, or xylene. The reaction is typically carried out under reflux conditions with azeotropic removal of water using a Dean-Stark apparatus .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Phenobarbital diethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenobarbital diethylamine is a derivative of phenobarbital, a long-acting barbiturate that possesses sedative, hypnotic, and anticonvulsant properties. It is a central nervous system depressant that enhances the activity of gamma-aminobutyric acid (GABA) at GABA_A receptors.

Scientific Research Applications

This compound is used in scientific research across chemistry, biology, medicine, and industry.

Chemistry

  • It is used as a reagent in organic synthesis.
  • It serves as a precursor in synthesizing other barbiturate derivatives.

Biology

  • It is studied for its effects on neurotransmitter systems.
  • It shows potential use in neuropharmacology.

Medicine

  • It is investigated for its anticonvulsant properties.
  • It is studied for potential use in treating epilepsy and other seizure disorders. Phenobarbital, a related compound, has been in clinical use as an antiepileptic drug since 1912 .

Industry

  • It is utilized in the development of pharmaceuticals.
  • It serves as a reference standard in analytical chemistry.

Major Products Formed

  • Oxidation: N-oxides of this compound.
  • Reduction: Corresponding amines.
  • Substitution: Various substituted derivatives depending on the nucleophile used.

Phenobarbital

Phenobarbital is a nonselective central nervous system depressant primarily used as a sedative-hypnotic and anticonvulsant . It can produce all levels of CNS mood alteration, from excitation to mild sedation to hypnosis and deep coma, and in high enough therapeutic doses, it induces anesthesia . Phenobarbital depresses the sensory cortex, decreases motor activity, alters cerebellar function, and produces drowsiness, sedation, and hypnosis .

Mechanism of Action

Phenobarbital diethylamine exerts its effects by enhancing the activity of GABA at GABA_A receptors. This leads to increased synaptic inhibition, elevating the seizure threshold and reducing the spread of seizure activity in the brain. The compound may also inhibit calcium channels, resulting in decreased excitatory neurotransmitter release .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Phenobarbital Derivatives

Chemical Name Molecular Formula Molecular Weight Purity (Dry State) Brand Names
This compound C₁₂H₁₂N₂O₃·C₄H₁₁N 305.4 76.0% Breclase, Gratusminal, Thebes sedativum
Phenobarbital diethylaminoethanol C₁₂H₁₂N₂O₃·C₆H₁₅NO 349.4 66.5% Bellaravil
Phenobarbital lysidine C₁₂H₁₂N₂O₃·C₄H₈N₂ 316.4 73.4% Spamidénal
Phenobarbital magnesium C₂₄H₂₂MgN₄O₆ 486.8 95.4% Biocodone prolongatum, Phenomagnal
Phenobarbital propylhexedrine C₁₂H₁₂N₂O₃·C₁₀H₂₁N 387.5 59.9% Barbexaclon, Maliasin
Phenobarbital quinidine C₁₂H₁₂N₂O₃·C₂₀H₂₄N₂O₂ 556.6 41.7% Quino C, Tophedral

Key Observations:

Structural Modifications: The diethylamine and diethylaminoethanol derivatives incorporate aliphatic amines, which may enhance lipophilicity or alter ionization, impacting absorption and distribution . Phenobarbital magnesium, a metal salt, exhibits significantly higher molecular weight (486.8) and purity (95.4%), likely due to its ionic stability .

Purity and Formulation: Phenobarbital magnesium has the highest purity (95.4%), making it suitable for formulations requiring precise dosing, such as prolonged-release anticonvulsants . Lower purity in propylhexedrine (59.9%) and quinidine (41.7%) derivatives may reflect challenges in synthesis or stability .

Pharmacokinetic Considerations: Diethylamine derivatives, such as Lilly 18947 (a structurally distinct compound), are known to inhibit hepatic enzymes (e.g., cytochrome P450), prolonging the action of barbiturates . This suggests this compound might exhibit altered metabolic profiles compared to non-amine derivatives.

Regulatory and Commercial Use: this compound is classified under HS 29335310 for international trade, indicating its recognition as a distinct barbiturate derivative . Magnesium and quinidine derivatives are used in specialized formulations (e.g., Biocodone prolongatum), targeting extended seizure control or combination therapies .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Phenobarbital diethylamine in biological matrices?

  • Methodology : Derivatize this compound with benzenesulfonyl chloride (BSC) to enhance detectability, followed by gas chromatography-mass spectrometry (GC-MS) analysis. The method achieves linearity (R² = 0.999) within 0.001–1 µg/L, with a retention time of 17.81 min and no interference from other compounds . For liquid matrices, high-performance liquid chromatography (HPLC) with UV detection (as used for Pentobarbital) can be adapted, ensuring column compatibility with diethylamine derivatives .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Protocol : Store in airtight containers at -20°C, similar to Pentobarbital, which retains stability for ≥3 years under these conditions. Ensure compliance with safety protocols (e.g., NFPA guidelines) by locking storage areas (P405) and avoiding exposure to light or moisture .

Q. What safety measures are critical when handling this compound in vitro experiments?

  • Guidelines : Use PPE (gloves, lab coats) and fume hoods. In case of skin contact, wash with water (P302+P352); for inhalation, move to fresh air (P304+P340). Follow OSHA HCS standards for hazardous material disposal .

Advanced Research Questions

Q. How can researchers design experiments to study interactions between this compound and CYP450 enzymes?

  • Experimental Design :

  • In vitro : Use human liver microsomes to assess metabolic pathways. Adjust for neonatal vs. adult CYP2C9/2C19 expression, as Phenobarbital metabolism varies significantly between populations .
  • In vivo : Employ pharmacokinetic studies in animal models, monitoring plasma concentrations via GC-MS .
    • Data Interpretation : Account for enzyme induction/inhibition effects using control groups and dose-response curves .

Q. What strategies mitigate batch-to-batch variability in synthesized this compound?

  • Quality Control :

ParameterMethodTolerance
PurityHPLC-MS≥98%
SolubilityPeptide content analysisTFA <1%
ImpuritiesResidual solvent GC<0.1%
  • Request additional QC (e.g., salt content analysis) for sensitive assays, as batch variations in solubility or impurities can skew bioassay results .

Q. How should contradictory preclinical data on this compound’s efficacy be resolved?

  • Analysis Framework :

Conduct a systematic review to identify heterogeneity sources (e.g., sample size, methodology) .

Perform meta-analysis with sensitivity testing to exclude outliers. For example, Rosman’s study on Phenobarbital showed reduced seizure recurrence but had >20% loss to follow-up, necessitating reweighting .

Use χ² tests to assess trial heterogeneity and subgroup analyses to isolate confounding variables (e.g., age, dosage) .

Q. What experimental controls are essential for reproducibility in this compound studies?

  • Best Practices :

  • Include positive/negative controls (e.g., Diazepam for GABA receptor modulation comparisons) .
  • Validate protocols against primary literature (e.g., ISO/IEC 17025 standards for reference materials) .
  • Document reagent sources, storage conditions, and instrumentation calibration parameters .

Methodological Considerations

  • FINERMAPS Framework : Ensure research questions are Feasible, Novel, Ethical, Relevant, Measurable, Actionable, Precise, and Specific. For example, a FINERMAPS-compliant question: “Does this compound inhibit CYP2C19 activity in neonatal liver microsomes at clinically relevant concentrations?” .
  • Data Validity : Address threats like selection bias (randomize participant cohorts) and measurement error (calibrate instruments weekly) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.